Demethylchlordimeform

Übersicht

Beschreibung

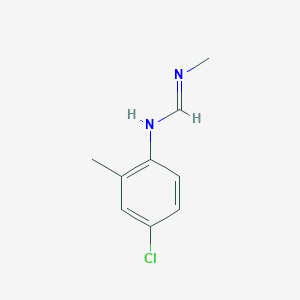

Demethylchlordimeform, also known as N’-(4-chloro-o-tolyl)-N-methylformamidine, is a chemical compound that belongs to the formamidine class of pesticides. It is a metabolite of chlordimeform, which is used as an acaricide and insecticide. This compound has been studied for its effects on octopaminergic neurotransmission and its potential use in pest control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of demethylchlordimeform typically involves the demethylation of chlordimeform. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure the successful removal of the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where chlordimeform is subjected to demethylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Demethylchlordimeform undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted formamidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Inhibition of Monoamine Oxidase:

Demethylchlordimeform has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Research indicates that both chlordimeform and this compound may exhibit similar toxicological effects due to their action as MAO inhibitors. Symptoms observed in animal models poisoned with these compounds align with those produced by known MAO inhibitors, suggesting a shared mechanism of action .

Interaction with Adrenergic Receptors:

this compound has demonstrated the ability to interact with adrenergic receptors, particularly alpha-adrenergic receptors. In vitro studies have shown that this compound acts as an inhibitor of these receptors, which may mediate some physiological responses associated with its use . The following table summarizes the inhibitory concentrations (IC50) of this compound on various adrenergic receptors:

| Receptor Type | IC50 Value (nM) |

|---|---|

| Alpha 2 | 44 |

| Alpha 1 | 1000 |

| Beta | Weak Inhibition |

Agricultural Applications

Pesticidal Activity:

this compound's parent compound, chlordimeform, is utilized in agriculture for controlling pests such as mites and ticks. Due to its selective toxicity, it is seen as a potential candidate for developing new classes of agricultural chemicals. The mechanism by which it exerts its effects is still under investigation, but it is believed to involve the modulation of neurotransmitter systems in target pests .

Toxicological Studies

Toxicity Assessment:

Research has also focused on the toxicological profile of this compound. Studies indicate that exposure to this compound can lead to significant health effects in mammals, including neurotoxic symptoms similar to those caused by sympathomimetic agents . The following case study illustrates the toxicological implications:

Case Study: Acute Toxicity in Rodents

A study conducted on rats exposed to this compound revealed acute toxicity characterized by hyperactivity and tremors. The observed symptoms were consistent with adrenergic stimulation, supporting the hypothesis that this compound may act as a sympathomimetic agent.

Environmental Impact and Residue Studies

Metabolism and Environmental Persistence:

this compound is also studied concerning its environmental impact, particularly regarding its metabolism in agricultural settings. It has been detected as a residue in various crops treated with chlordimeform, raising concerns about its persistence and potential accumulation in food products .

Wirkmechanismus

Demethylchlordimeform exerts its effects primarily through its interaction with octopamine receptors. It acts as a partial agonist of octopamine-sensitive adenylate cyclase, leading to the activation of this enzyme. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various physiological processes in insects. The compound’s ability to bind specifically and reversibly to octopamine receptors makes it effective in disrupting the normal functioning of the nervous system in pests .

Vergleich Mit ähnlichen Verbindungen

Chlordimeform: The parent compound from which demethylchlordimeform is derived. It is also an acaricide and insecticide.

Formetanate: Another formamidine compound with similar pesticidal properties.

Amitraz: A formamidine pesticide used to control ticks and mites.

Uniqueness: this compound is unique in its specific interaction with octopamine receptors, making it a potent partial agonist. This specificity allows it to effectively disrupt octopaminergic neurotransmission, which is crucial for its pesticidal activity. Compared to other formamidines, this compound has a higher potency and selectivity for octopamine-sensitive adenylate cyclase .

Biologische Aktivität

Demethylchlordimeform (DCDM) is a compound derived from chlordimeform, an acaricide and insecticide used primarily in agriculture. This article explores the biological activity of DCDM, focusing on its metabolic pathways, pharmacological effects, and implications for both pest control and potential toxicity in non-target organisms.

DCDM is formed through the N-demethylation of chlordimeform. The metabolic pathways for chlordimeform in rats indicate that DCDM can undergo further transformations, including cleavage at the carbon-nitrogen bond to yield various metabolites such as N-formyl-4-chloro-ortho-toluidine. These metabolic processes are crucial for understanding the compound's biological activity and potential toxicological effects.

Key Metabolic Pathways:

- N-Demethylation: Conversion of chlordimeform to DCDM.

- Cleavage Reactions: Formation of N-formyl-4-chloro-ortho-toluidine.

- Oxidation: Produces 5-chloroanthranilic acid from 4-chloro-ortho-toluidine.

Biological Activity

DCDM exhibits various biological activities, particularly as an octopaminergic agonist. Studies have shown that it can stimulate feeding behavior in insects, such as blowflies, by enhancing proboscis extension when administered at low doses (10 µg per fly) . This suggests that DCDM may play a role in influencing feeding patterns and behaviors in target pest species.

Table 1: Biological Activities of this compound

Toxicological Implications

The potential toxicity of DCDM has been a subject of research due to its structural similarity to other monoamine oxidase inhibitors (MAOIs). Symptoms observed in mammals exposed to DCDM resemble those induced by sympathomimetic agents, indicating possible neurotoxic effects .

Case Studies:

- Chronic Exposure Studies: Laboratory studies have indicated that chronic exposure to DCDM can lead to significant physiological changes in non-target species, raising concerns about its environmental impact.

- Feeding Trials: In trials involving agricultural pests, DCDM demonstrated efficacy in controlling pest populations while also highlighting the need for careful assessment of its effects on beneficial insects and other wildlife.

Research Findings

Recent studies have focused on the pharmacological properties of DCDM, particularly its interaction with neurotransmitter systems. The compound's ability to inhibit MAO suggests that it could affect serotonin and norepinephrine levels, potentially leading to behavioral changes in exposed organisms.

Table 2: Research Findings on this compound

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)-N'-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCHBOYMVBQHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176196 | |

| Record name | Demethylchlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21787-80-4 | |

| Record name | N-(4-Chloro-2-methylphenyl)-N′-methylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21787-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylchlordimeform | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylchlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.